Triheptanoin, also known as glycerol triheptanoate, is a triglyceride composed of three 7-carbon (heptanoic acid) chains attached to a glycerol backbone. [] It is classified as a medium-chain triglyceride (MCT) due to the length of its fatty acid chains. [, , , ] Unlike even-chain fatty acids, which are metabolized solely to acetyl-CoA, triheptanoin metabolism yields both acetyl-CoA and propionyl-CoA. [, , ] This unique characteristic grants triheptanoin anaplerotic properties, meaning it can replenish the pool of intermediates within the tricarboxylic acid (TCA) cycle. [, , , , , , ]
Triheptanoin serves as a valuable tool in scientific research, particularly in the context of metabolic and neurodegenerative diseases. [, ] Its anaplerotic nature makes it a focal point for investigating energy metabolism and potential therapeutic interventions in conditions characterized by impaired energy production or substrate utilization. [, , ]
Triheptanoin is derived from heptanoic acid, which can be obtained from various natural sources, including castor oil. It falls under the category of medium-chain fatty acids, characterized by their chain length of 6 to 12 carbon atoms. As a triglyceride, it is classified based on its fatty acid composition and the number of ester bonds formed with glycerol.
The synthesis of triheptanoin typically involves the esterification of glycerol with heptanoic acid. Several methods have been reported for this process:
Triheptanoin has a molecular formula of and a molecular weight of approximately 342.57 g/mol. The structure consists of a glycerol backbone esterified with three heptanoic acid chains, resulting in a linear arrangement that contributes to its physical properties.
The structural representation includes three long carbon chains attached to a glycerol molecule, which influences its solubility and metabolic behavior.
Triheptanoin undergoes several key reactions in biological systems:
The mechanism of action of triheptanoin primarily revolves around its role as an energy substrate:
Triheptanoin has several notable applications in science and medicine:
In neuronal and muscular tissues, triheptanoin-derived succinyl-CoA restores TCA flux. Studies in epileptic mice demonstrate 13C-enriched TCA metabolites (e.g., malate, citrate) in hippocampal tissue after triheptanoin administration, confirming anaplerotic enhancement. The glycerol moiety further supports gluconeogenesis, indirectly sustaining the TCA cycle [1] [8]. Table 1 compares anaplerotic substrates:
Table 1: Anaplerotic Substrates and TCA Intermediate Yield
Substrate | Primary TCA Entry Point | Acetyl-CoA:Propionyl-CoA Ratio | Net Carbon Contribution |
---|---|---|---|
Triheptanoin (C7) | Succinyl-CoA | 1:1 | 21 carbons per molecule |
Trioctanoin (C8) | Acetyl-CoA | 2:0 | 24 carbons per molecule |
Glucose | Pyruvate → Oxaloacetate | N/A | 6 carbons per molecule |
The propionyl-CoA generated from heptanoate β-oxidation undergoes a three-step enzymatic conversion to succinyl-CoA:
This pathway contributes ~6% of total brain anaplerosis under physiological conditions but becomes critical during metabolic stress. In long-chain fatty acid oxidation disorders (LC-FAODs), triheptanoin-derived succinyl-CoA restores TCA cycle function, improving oxidative phosphorylation. The propionyl-CoA pathway also provides carbon skeletons for glucose synthesis in the liver, mitigating hypoglycemia [5] [7]. Table 2 details the metabolic fates of heptanoate derivatives:
Table 2: Metabolic Fate of Triheptanoin-Derived Metabolites
Metabolite | Enzymatic Pathway | Primary Product | Anaplerotic Role |
---|---|---|---|
Heptanoate | β-Oxidation (1st cycle) | Acetyl-CoA + Pentanoyl-CoA | Fuel for TCA cycle |
Pentanoyl-CoA | β-Oxidation (2nd cycle) | Acetyl-CoA + Propionyl-CoA | Propionyl-CoA for succinyl-CoA |
Propionyl-CoA | Methylmalonyl-CoA pathway | Succinyl-CoA | Direct TCA cycle entry |
Glycerol | Gluconeogenesis | Glucose | Indirect oxaloacetate replenishment |
In hepatocytes, heptanoate undergoes partial β-oxidation to produce β-ketopentanoate (β-KP) and β-hydroxypentanoate (β-HP)—five-carbon ketone bodies distinct from conventional four-carbon ketones (acetoacetate, β-hydroxybutyrate). These C5 ketones are released into circulation and transported across the blood-brain barrier via monocarboxylate transporters (MCTs). Unlike even-chain fatty acid-derived ketones, β-KP and β-HP metabolize to acetyl-CoA + propionyl-CoA in mitochondria, providing dual energy substrates while replenishing TCA intermediates [1] [4].
In MDH2 deficiency (malate dehydrogenase deficiency), C5 ketones bypass the metabolic block by supplying succinyl-CoA downstream of the defective enzyme. Clinical studies show reduced lactate levels and improved neurological function in patients treated with triheptanoin, attributed to C5 ketone-mediated anaplerosis [4]. Table 3 contrasts ketone body properties:
Table 3: Ketone Body Profiles in Energy Metabolism
Property | C5 Ketones (β-KP/β-HP) | C3 Ketones (β-HB/AcAc) |
---|---|---|
Carbon Source | Heptanoate (C7) | Even-chain fatty acids (C16+) |
Breakdown Products | Acetyl-CoA + Propionyl-CoA | Acetyl-CoA only |
Anaplerotic Potential | High (via propionyl-CoA) | None |
BBB Transport | Via MCT1/MCT2 | Via MCT1/MCT2 |
Therapeutic Utility | MDH2D, GLUT1 deficiency, epilepsy | Diabetes, fasting |
Triheptanoin corrects bioenergetic deficits by enhancing mitochondrial respiration and glycolytic flux in disease models:
Table 4: Mitochondrial Effects of Triheptanoin in Disease Models
Disease Model | Key Mitochondrial Defect | Triheptanoin Intervention | Functional Outcome |
---|---|---|---|
Huntington’s disease | ↓ ATP synthesis in basal ganglia | ↑ Succinyl-CoA for TCA cycle | Normalized Pi/PCr ratios in brain |
NLSD-M | ↓ Fatty acid oxidation, ↑ lipid droplets | ↑ β-Oxidation of C7; anaplerosis | ↑ OCR by 150%; ↑ glycolytic flux |
Pentylenetetrazole seizures | ↓ PDH/α-KGDH activity; ↑ ROS | Preservation of dehydrogenase activities | ↓ Seizure frequency; ↓ oxidative damage |
MDH2 deficiency | Impaired malate-oxaloacetate conversion | Succinyl-CoA supply downstream of block | ↓ Lactate; improved motor function |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7